O-[(2-bromophenyl)methyl]hydroxylamine
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Overview
Description
O-(2-bromobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H8BrNO. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-bromobenzyl)hydroxylamine typically involves the reaction of 2-bromobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of O-(2-bromobenzyl)hydroxylamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
O-(2-bromobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxylamine moiety can undergo oxidation to form nitroso compounds or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, nitroso compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-(2-bromobenzyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: O-(2-bromobenzyl)hydroxylamine is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-bromobenzyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in various substrates. This property makes it valuable in the synthesis of amines and other nitrogen-containing compounds. The molecular pathways involved include nucleophilic substitution and oxidative addition reactions .
Comparison with Similar Compounds
Similar Compounds
- O-benzylhydroxylamine
- O-(diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness
O-(2-bromobenzyl)hydroxylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions.
Conclusion
O-(2-bromobenzyl)hydroxylamine is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it an important tool in organic synthesis, medicinal chemistry, and industrial production.
Properties
IUPAC Name |
O-[(2-bromophenyl)methyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAROWIGYQNQXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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